1-Bromo-3-methylbut-3-en-2-ol

Description

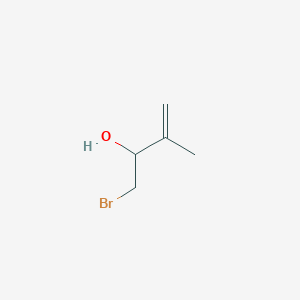

1-Bromo-3-methylbut-3-en-2-ol (CAS: 73727-37-4) is an organobromine compound with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol . It features a bromine atom at position 1, a hydroxyl group at position 2, and a methyl-substituted double bond at position 3 (Figure 1). This structural arrangement confers unique reactivity, making it valuable in organic synthesis, particularly as an intermediate for complex molecules. Key properties include:

Limited data are available for its boiling point, melting point, and density, highlighting a need for further experimental characterization.

Properties

IUPAC Name |

1-bromo-3-methylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h5,7H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQCLFGNUSYCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534811 | |

| Record name | 1-Bromo-3-methylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73727-37-4 | |

| Record name | 1-Bromo-3-methylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Electrophilic Addition of Hydrobromic Acid to Isoprene

The most widely documented and industrially relevant method for synthesizing 1-bromo-3-methylbut-3-en-2-ol involves the addition of hydrobromic acid (HBr) to isoprene (2-methyl-1,3-butadiene). This reaction proceeds via electrophilic addition across the diene system, with regioselectivity influenced by reaction conditions, catalyst presence, and temperature control.

Reaction Conditions and Catalysts

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Hydrobromic acid concentration | 20–54% (mass ratio) | Higher concentration favors addition |

| Molar ratio (HBr:isoprene) | 0.5–3 : 1 (preferred 1–2 : 1) | Stoichiometry affects yield and selectivity |

| Temperature | -20 to 30 °C (optimal -5 to 5 °C) | Lower temperatures improve selectivity |

| Catalyst | Cuprous halides (e.g., CuBr) 0–5% (mass ratio to isoprene) | Enhances reaction rate and selectivity |

Mechanistic Insights

- Initial protonation of the alkene leads to a carbocation intermediate, typically a tertiary carbocation stabilized by the methyl substituent.

- Bromide ion then attacks the carbocation, predominantly at the tertiary center, yielding the bromohydrin product.

- The presence of cuprous bromide as a catalyst increases yield and purity by facilitating the addition and suppressing side reactions.

Representative Experimental Data from Patent CN1323771A

| Embodiment | Catalyst (CuBr) | Temp (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | None | 0–5 | 84.0 | 87.0 | Dropwise addition of 54% HBr to isoprene at -5 °C |

| 2 | 6 g CuBr | 0–5 | 88.2 | 96.7 | Improved yield and purity with catalyst |

| 3 | None | -5 to 0 | 82.1 | 95.3 | Using bromine hydrogen gas instead of HBr |

| 4 | 6 g CuBr | -5 to 0 | 87.0 | 97.4 | Highest purity and yield with catalyst |

Note: Yields are based on isoprene conversion; purity assessed by chromatographic and distillation methods.

Bromohydrination Using N-Bromosuccinimide (NBS)

An alternative laboratory-scale method involves the bromohydrination of isoprene using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water solvent system. This method allows for milder conditions and can provide good regioselectivity.

- Reaction proceeds via radical or electrophilic bromination mechanisms depending on conditions.

- Typically catalyzed by Lewis acids such as FeCl₃ to enhance regioselectivity.

- The product is isolated by extraction and purification via column chromatography or fractional distillation.

Direct Bromination of 2-Methylbut-3-en-2-ol

Another synthetic route involves converting 2-methylbut-3-en-2-ol to the brominated product by reaction with hydrobromic acid under acidic conditions.

- Protonation of the hydroxyl group facilitates formation of a tertiary carbocation intermediate.

- Bromide nucleophile attacks the carbocation, yielding 1-bromo-3-methylbut-3-en-2-ol.

- This SN1-type mechanism favors substitution at the tertiary center due to carbocation stability.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Hydrobromic acid addition to isoprene | High yield and purity with catalyst; industrially scalable | Requires careful temperature control; side products possible without catalyst | 84–88 | Industrial scale |

| NBS bromohydrination | Milder conditions; good regioselectivity | More expensive reagents; radical side reactions possible | Moderate | Laboratory scale |

| Direct bromination of alcohol | Straightforward; uses readily available alcohol | Potential rearrangements; lower selectivity | Moderate | Laboratory scale |

Purification and Characterization

- Purification: Fractional distillation under reduced pressure (e.g., 60 °C at 20 mbar) is effective for isolating the product with >95% purity. Flash column chromatography with ethyl acetate/hexane gradients can remove brominated byproducts.

- Characterization:

- ¹H NMR and ¹³C NMR: Confirm the presence of tertiary alcohol and bromine-substituted carbons.

- Infrared Spectroscopy (IR): OH stretch near 3400 cm⁻¹; C-Br stretch near 600 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z consistent with C₅H₉BrO (approx. 165 Da).

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The double bond can be reduced to form saturated compounds.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

Substitution: Formation of various substituted alcohols and ethers.

Oxidation: Formation of aldehydes and ketones.

Reduction: Formation of saturated alcohols.

Scientific Research Applications

1-Bromo-3-methylbut-3-en-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylbut-3-en-2-ol involves its reactivity with various molecular targets. The bromine atom and hydroxyl group can participate in nucleophilic substitution and hydrogen bonding, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the presence of the double bond, which can undergo addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1-Bromo-2-methylbut-3-en-2-ol

CAS 36219-40-6 (C₅H₉BrO, MW 165.03 g/mol) is a structural isomer differing in the positions of the bromine and hydroxyl groups (Table 1). Key distinctions include:

- Hydrogen Bonding: The hydroxyl group at position 2 in 1-bromo-3-methylbut-3-en-2-ol enables stronger intermolecular hydrogen bonding compared to the isomer, which has a hydroxyl group at position 2 adjacent to a methyl group .

- LogP: The isomer exhibits a slightly lower LogP (1.2 vs. 1.318) , suggesting reduced hydrophobicity .

- Applications: The isomer is utilized in synthesizing novel steroid analogs, leveraging its steric effects for regioselective reactions .

Table 1: Comparison of Structural Isomers

Alkyl Bromide Analog: 1-Bromo-3-methylbutane

CAS 107-82-4 (C₅H₁₁Br, MW 151.05 g/mol) lacks the hydroxyl group and double bond present in the target compound . Key differences:

Saturated Alcohol Derivative: 1-Bromo-3-methylbutan-2-ol

CAS 1438-12-6 (C₅H₁₁BrO, MW 167.04 g/mol) is a saturated analog with a hydroxyl group at position 2 and bromine at position 1 . Notable contrasts:

- Molecular Weight: Higher (167.04 vs. 165.03) due to additional hydrogen atoms.

- Hydrogen Bonding: Similar PSA (~20.2 Ų) but reduced steric hindrance from the saturated backbone may enhance solubility in polar solvents .

Biological Activity

1-Bromo-3-methylbut-3-en-2-ol (C₅H₉BrO) is a brominated alcohol that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features both a hydroxyl group and a bromine atom, which contribute to its reactivity and possible interactions with biological systems.

1-Bromo-3-methylbut-3-en-2-ol can be synthesized through various methods, including the reaction of isoprene with hydrogen peroxide and hydrobromic acid. The synthesis is typically performed under controlled conditions to yield the desired product efficiently. The compound's structure allows for multiple functional group transformations, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

The biological activity of 1-bromo-3-methylbut-3-en-2-ol has been investigated in several studies, focusing primarily on its antimicrobial properties and potential roles in biochemical pathways.

Antimicrobial Properties

Research indicates that 1-bromo-3-methylbut-3-en-2-ol may exhibit antimicrobial effects , particularly against certain Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance its ability to disrupt microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of 1-Bromo-3-methylbut-3-en-2-ol

| Microorganism | Activity Level | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Moderate | Disruption of cell membrane integrity |

| Escherichia coli | Moderate | Induction of oxidative stress |

| Bacillus cereus | High | Lipid peroxidation leading to cell damage |

The mechanism by which 1-bromo-3-methylbut-3-en-2-ol exerts its biological effects involves several pathways:

- Oxidative Stress Induction : The compound can lead to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and DNA.

- Membrane Disruption : The brominated structure may interact with lipid bilayers, altering membrane fluidity and permeability, ultimately leading to cell lysis.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various brominated compounds, 1-bromo-3-methylbut-3-en-2-ol demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to evaluate the inhibition zones compared to control substances.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of 1-bromo-3-methylbut-3-en-2-ol on human cell lines. Results indicated that at higher concentrations, the compound induced apoptosis in cancerous cells while exhibiting lower toxicity towards normal cells, suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.